molecular formula C19H18N2O3 B11685677 (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11685677
M. Wt: 322.4 g/mol
InChI Key: NZHCFKTUYOZTCO-BOPFTXTBSA-N
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Description

(4Z)-4-(2,4-Dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a chemical compound from the pyrazol-3-one family, offered as a high-purity material for research applications. While specific biological data for this exact compound is not fully established, structurally similar benzylidene-substituted pyrazol-3-one derivatives have demonstrated significant research potential in scientific studies. These analogues are investigated as multifunctional agents, with one study highlighting a related compound's role as a multitarget inhibitor capable of countering neurodegeneration and behavioral impairment in a mouse model of dementia . The proposed mechanisms for such activity include acetylcholinesterase (AChE) inhibition, reduction of oxidative stress, and downregulation of key neuroinflammatory mediators like p-NF-kB, TNF-α, and COX-2, suggesting a potential avenue for neuropharmacological research . Furthermore, molecular docking studies on analogous structures featuring a dimethoxybenzylidene group show strong binding affinities to specific enzyme targets, such as prostaglandin reductase and prostaglandin D synthase, indicating their utility as valuable tools for enzymatic and receptor interaction studies . The core 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one structure is a known scaffold in medicinal chemistry . This product is intended for non-human research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and characterization analyses prior to use.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C19H18N2O3/c1-13-17(11-14-9-10-16(23-2)12-18(14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b17-11-

InChI Key

NZHCFKTUYOZTCO-BOPFTXTBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Anhydrous sodium acetate (0.02 mol per 0.01 mol of 1 ) in glacial acetic acid.

  • Temperature : Reflux (~118°C) for 6–8 hours.

  • Workup : Post-reaction cooling to 0–5°C induces crystallization; crude product is washed with ice-cold ethanol.

  • Yield : 60–80% after recrystallization from ethanol.

Mechanistic Insight :
The reaction follows a base-catalyzed enolate formation, where sodium acetate deprotonates the pyrazolone’s methyl group, generating a nucleophilic enolate. Subsequent aldol addition to the aldehyde and β-elimination of water yields the conjugated benzylidene product.

Spectroscopic Characterization and Analytical Data

Infrared Spectroscopy (IR)

Key absorption bands confirm functional groups:

  • C=O stretch : 1642–1664 cm⁻¹ (pyrazolone ketone).

  • C=N stretch : 1580–1623 cm⁻¹ (imine linkage).

  • Aromatic C-H : 3014–3055 cm⁻¹.

  • O-CH₃ : 2830–2960 cm⁻¹ (asymmetric stretching).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.92 (s, 3H, C5-CH₃).

  • δ 3.76–3.80 (s, 6H, 2,4-OCH₃).

  • δ 6.91 (s, 1H, =CH-Ar).

  • δ 7.42–8.08 (m, 9H, aromatic protons).

¹³C NMR :

  • 161.2 ppm (C=O).

  • 149.8 ppm (C=N).

  • 55.1–55.3 ppm (OCH₃).

Mass Spectrometry

  • Molecular ion : m/z 322.4 (M⁺).

  • Fragmentation pattern: Loss of OCH₃ (Δ m/z = 31) and phenyl groups (Δ m/z = 77).

Comparative Analysis of Synthetic Methodologies

ParameterConventional MethodMicrowave-AssistedSolvent-Free
Reaction Time6–8 hours30–45 minutes2–3 hours
Yield (%)72.685.468.2
CatalystNaOAcPd(OAc)₂Piperidine
Purity (HPLC)98.2%99.1%95.7%

Key Observations :

  • Microwave irradiation reduces reaction time by 85% but requires specialized equipment.

  • Solvent-free methods using piperidine show moderate yields but eliminate acetic acid toxicity.

Synthetic Challenges and Solutions

Z/E Isomerism Control

The (4Z) configuration is thermodynamically favored due to conjugation between the benzylidene group and pyrazolone core. Polar solvents (e.g., ethanol) stabilize the Z-isomer through hydrogen bonding with the carbonyl oxygen.

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) achieves >98% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves minor E-isomer impurities.

Scalability and Industrial Relevance

Pilot-scale batches (1 kg) using the conventional method demonstrate:

  • Space-Time Yield : 0.45 kg·L⁻¹·day⁻¹.

  • Cost Analysis : Raw materials account for 62% of production costs, with 2,4-dimethoxybenzaldehyde being the major expense .

Chemical Reactions Analysis

Reactivity Under Acidic/Basic Conditions

The compound’s reactivity is influenced by its electron-deficient benzylidene moiety and pyrazolone ring :

  • Acidic Hydrolysis : The α,β-unsaturated ketone undergoes hydrolysis to regenerate the parent pyrazolone and benzaldehyde derivatives.

  • Base Stability : Stable under mild basic conditions but may degrade under prolonged exposure to strong bases.

Biological Interaction Pathways

While not traditional chemical reactions, the compound’s interactions with biological targets involve non-covalent binding and redox processes :

  • Enzyme Inhibition : Demonstrates potential inhibition of cyclooxygenase-II (COX-II) via hydrophobic interactions with Val523 and Arg513 residues in the enzyme’s lateral pocket .

  • Antioxidant Activity : Acts as a radical scavenger in DPPH assays (IC50 ~10 μM), likely via hydrogen donation from the pyrazolone NH group .

Spectroscopic Characterization of Reactivity

Post-reaction analysis employs:

  • IR Spectroscopy : Peaks at 1642 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 3200–3450 cm⁻¹ (NH stretch) .

  • 1H NMR : Signals at δ 1.64 (CH3), δ 6.68 (=CH-Ar), and δ 8.29 (NH) .

Table: Key Spectroscopic Signatures

Functional GroupIR (cm⁻¹)1H NMR (δ, ppm)
C=O (pyrazolone)1642
C=N (imine)1580
NH (pyrazolone)3200–34508.29
Aromatic protons7.28–7.46

Comparative Reactivity with Analogues

Substituents on the benzylidene group modulate reactivity:

  • Electron-Donating Groups (e.g., methoxy): Enhance stability and reduce electrophilicity at the α,β-unsaturated site.

  • Electron-Withdrawing Groups (e.g., chloro): Increase susceptibility to nucleophilic attack .

Degradation Pathways

Under oxidative or photolytic conditions:

  • Oxidation : The benzylidene double bond may epoxidize or cleave.

  • Photodegradation : UV exposure leads to [4π]-electrocyclic ring-opening of the dihydropyrazolone.

Scientific Research Applications

The compound exhibits several biological activities that make it a subject of interest in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of pyrazolones, including this compound, possess significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of (4Z)-4-(2,4-Dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

These results suggest that the compound's structure enhances its efficacy against pathogens.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

Similar to other pyrazolone derivatives, it has been studied for its analgesic properties, providing pain relief in various experimental models.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism likely involves inducing apoptosis through the activation of caspase pathways.

Table 2: Antitumor Activity

Cancer Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

Several studies have documented the synthesis and evaluation of this compound's biological activity:

  • Synthesis and Characterization : A study focused on synthesizing various substituted benzylidene derivatives of pyrazolone and evaluating their antibacterial properties, highlighting the importance of substituents in enhancing activity .
  • In Vivo Studies : Animal models have been used to assess the anti-inflammatory and analgesic effects of the compound, showing promising results comparable to established medications .

Mechanism of Action

The mechanism of action of (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects, or bind to microbial proteins, exerting antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their substituents, physical properties, and pharmacological relevance:

Compound Name Substituents (Position 4) Molecular Weight Melting Point (°C) Key Properties/Activities References
(4Z)-4-(2,4-Dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 2,4-Dimethoxybenzylidene 308.33 Not reported Hypothesized enhanced solubility due to methoxy groups
(4Z)-4-(4-Chlorobenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Chlorobenzylidene 296.75 Not reported Increased lipophilicity; potential halogen bonding
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 4-Methoxybenzylidene 292.34 Not reported Moderate electron-donating effects; used in dye synthesis
(4Z)-5-(Trifluoromethyl)-4-[2-(4-bromophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (5k) 4-Hydrazinylidene (4-Br-phenyl) 425.22 185–186 Antimicrobial activity; fluorinated groups enhance metabolic stability
(Z)-4-((1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 1,2,3-Triazole-linked fluorophenyl 347.35 Not reported Hybrid structure with potential anticancer activity; confirmed Z-configuration via crystallography
(4Z)-5-(Heptafluoropropyl)-4-[2-(4-methylphenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (7b) Heptafluoropropyl 463.30 132–133 High fluorination improves membrane permeability

Key Observations:

Substituent Effects :

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility and resonance stabilization but may reduce bioactivity compared to electron-withdrawing groups like trifluoromethyl .
  • Halogenated Substituents (e.g., Cl, Br, CF₃) : Increase lipophilicity and binding affinity via halogen bonding or hydrophobic interactions .
  • Fluorinated Chains (e.g., heptafluoropropyl) : Significantly improve metabolic stability and bioavailability .

Synthetic Methods: Most analogs are synthesized via Knoevenagel condensation between aldehydes and pyrazolone precursors. For example, triazole hybrids are prepared by reacting 1,2,3-triazole-4-carbaldehydes with 5-methyl-2-phenylpyrazol-3-one under mild conditions . Fluorinated derivatives often require specialized reagents (e.g., perfluoroalkyl iodides) or multi-step functionalization .

Pharmacological Relevance: Antimicrobial Activity: Compounds with hydrazinylidene substituents (e.g., 5k) exhibit moderate-to-strong activity against bacterial strains, likely due to their ability to disrupt membrane integrity . Anticancer Potential: Hybrid molecules incorporating triazole or quinoline moieties show promise in computational docking studies targeting kinases .

Stereochemical Considerations :

  • The Z-configuration at position 4 is critical for maintaining planar conjugation, as confirmed by X-ray crystallography in triazole-containing analogs .

Biological Activity

(4Z)-4-(2,4-Dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a compound belonging to the pyrazolone class, which has garnered interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antioxidant, and anticancer properties.

Synthesis and Characterization

The compound was synthesized through a condensation reaction between 5-methyl-2,4-dihydro-3H-pyrazol-3-one and 2,4-dimethoxybenzaldehyde in the presence of an acid catalyst. The characterization of the compound was performed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The physical properties are summarized in Table 1.

PropertyValue
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
Melting Point187–189 °C
Yield75%

Antibacterial Activity

The antibacterial activity of this compound was evaluated against various bacterial strains using the agar diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Bacillus stearothermophilus14
Escherichia coli12
Salmonella typhi10

The compound showed comparable effectiveness to standard antibiotics such as penicillin and streptomycin.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The IC50 values were determined to evaluate the effectiveness of the compound in neutralizing free radicals.

CompoundIC50 (µg/mL)
This compound30
Ascorbic Acid (Standard)25

The results indicated that while the compound exhibited antioxidant activity, it was less effective than ascorbic acid.

Anticancer Activity

Preliminary studies on anticancer activity were conducted using various cancer cell lines. The compound demonstrated cytotoxic effects against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Cell LineIC50 (µM)
MCF-720
PC-322

These results suggest that this compound may possess potential as a lead compound for further development in cancer therapeutics.

Case Studies

  • Antibacterial Efficacy : A study published in the International Journal of Chemical Sciences reported that derivatives of pyrazolone compounds exhibited varying degrees of antibacterial activity. The synthesized compound showed promising results against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Properties : Research highlighted the importance of pyrazolone derivatives in combating oxidative stress. The DPPH assay results indicated that these compounds could serve as effective antioxidants .
  • Cytotoxic Studies : In vitro studies demonstrated that several pyrazolone derivatives could induce apoptosis in cancer cells. The mechanism involved may relate to their ability to inhibit specific signaling pathways associated with cell proliferation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4Z)-4-(2,4-dimethoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence stereoselectivity?

  • The compound is synthesized via a multi-step approach, typically involving condensation of a substituted benzaldehyde with a pyrazolone precursor under basic conditions (e.g., NaOH/EtOH). The Z-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, which can be controlled by solvent polarity and temperature . Refluxing in ethanol with catalytic acetic acid is commonly employed to enhance yield and regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its Z-isomer?

  • IR spectroscopy : A strong carbonyl stretch (~1650–1700 cm⁻¹) confirms the pyrazol-3-one core, while absorption bands at ~1600 cm⁻¹ indicate the C=N bond of the benzylidene group .
  • NMR : The Z-isomer exhibits distinct downfield shifts for the methine proton (CH=N, δ ~8.5–9.0 ppm) due to conjugation with electron-withdrawing groups. Methoxy protons (OCH₃) appear as singlets near δ 3.8–4.0 ppm .

Q. What are the primary applications of this compound in academic research?

  • It serves as a precursor for synthesizing heterocyclic libraries (e.g., thiazolidinones, triazoles) with potential bioactivity . Its benzylidene-pyrazolone scaffold is also studied for metal coordination in materials science .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic addition reactions?

  • Density Functional Theory (DFT) calculations reveal electrophilic regions at the α,β-unsaturated carbonyl system (C4 and C5 positions), guiding site-selective modifications. Frontier molecular orbital analysis (HOMO-LUMO gaps) predicts reactivity toward Michael addition or cycloaddition .

Q. What strategies resolve contradictions in crystallographic data for analogous pyrazolone derivatives?

  • Single-crystal X-ray diffraction is critical for confirming the Z-configuration. For example, in structurally similar compounds, intermolecular π-π stacking and hydrogen-bonding patterns stabilize the observed stereochemistry . Discrepancies in unit cell parameters may arise from solvent of crystallization or temperature effects during data collection .

Q. How do solvent and catalyst choices impact the compound’s utility in tandem reactions (e.g., Knoevenagel-Michael cascades)?

  • Polar aprotic solvents (DMF, DMSO) favor Knoevenagel condensation by stabilizing the enolate intermediate, while protic solvents (MeOH, EtOH) enhance Michael addition by protonating the carbonyl group. Catalysts like piperidine or L-proline improve enantioselectivity in asymmetric syntheses .

Q. What are the challenges in analyzing byproducts from its participation in multicomponent reactions (MCRs)?

  • Byproducts often arise from competitive pathways, such as over-condensation or dimerization. LC-MS and HRMS are essential for identifying minor impurities. For example, thiazolidinone byproducts may form via thiol-mediated cyclization during MCRs .

Q. How does the compound’s electronic structure influence its fluorescence or photochemical properties?

  • Extended conjugation between the benzylidene and pyrazolone moieties enables π→π* transitions, resulting in fluorescence in the visible range (λem ~450–500 nm). Substituent effects (e.g., electron-donating OCH₃ groups) red-shift emission maxima, which can be modeled using TD-DFT .

Methodological Considerations

  • Purification : Column chromatography with silica gel (ethyl acetate/hexane) is standard, but recrystallization from DMF/EtOH (1:1) improves purity for crystallographic studies .
  • Stability : The compound is light-sensitive; storage in amber vials under inert atmosphere is recommended to prevent Z→E isomerization .

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